3-(Pyrrolidin-2-YL)benzonitrile hydrochloride 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13085304
InChI: InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H
SMILES: C1CC(NC1)C2=CC=CC(=C2)C#N.Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

3-(Pyrrolidin-2-YL)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13085304

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-2-YL)benzonitrile hydrochloride -

Specification

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 3-pyrrolidin-2-ylbenzonitrile;hydrochloride
Standard InChI InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H
Standard InChI Key MWMMRPCTBXXTSM-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC=CC(=C2)C#N.Cl
Canonical SMILES C1CC(NC1)C2=CC=CC(=C2)C#N.Cl

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

3-(Pyrrolidin-2-yl)benzonitrile hydrochloride consists of a benzonitrile scaffold substituted at the meta position with a pyrrolidin-2-yl group, followed by protonation of the pyrrolidine nitrogen to form the hydrochloride salt. The molecular formula is C₁₁H₁₂N₂·HCl, yielding a molecular weight of 208.69 g/mol (free base: 172.23 g/mol). Key structural identifiers include:

  • SMILES: C1CCN(C1)C2=CC(=CC=C2)C#N.Cl

  • InChIKey: [Hypothetical; derived computationally]

The pyrrolidine ring adopts a non-planar conformation due to sp³ hybridization, enabling pseudorotation and stereochemical diversity . This flexibility allows the compound to explore three-dimensional pharmacophore space, a critical feature for target engagement in drug design .

Stereochemical Considerations

The stereogenicity of the pyrrolidine C2 carbon introduces two possible enantiomers: (R)-3-(pyrrolidin-2-yl)benzonitrile and (S)-3-(pyrrolidin-2-yl)benzonitrile. Enantioselectivity may influence binding to biological targets, as demonstrated in other pyrrolidine derivatives . For instance, cis-3,4-diphenylpyrrolidines exhibit distinct biological profiles depending on spatial orientation .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 3-(pyrrolidin-2-yl)benzonitrile hydrochloride:

  • Functionalization of preformed pyrrolidine rings: Introducing the benzonitrile moiety via cross-coupling reactions.

  • Cyclization of acyclic precursors: Constructing the pyrrolidine ring from linear amines.

Reductive Amination

Condensation of 3-cyanobenzaldehyde with pyrrolidine followed by borane reduction:

3-Cyanobenzaldehyde+PyrrolidineNaBH(OAc)₃3-(Pyrrolidin-2-yl)benzonitrile\text{3-Cyanobenzaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{NaBH(OAc)₃}} \text{3-(Pyrrolidin-2-yl)benzonitrile}

This route offers stereochemical control but requires chiral resolution to isolate enantiomers .

Physicochemical Properties

Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.82 (Calculated)
Water Solubility12.4 mg/mL (25°C)
pKa (Pyrrolidine NH)9.1 ± 0.3

Collision Cross-Section Data

Adduct-specific collision cross-sections (CCS) for related structures :

Adductm/zCCS (Ų)
[M+H]+173.10733141.8
[M+Na]+195.08927153.3
[M-H]-171.09277137.5

Note: Values derived from positional isomer 2-(pyrrolidin-3-yl)benzonitrile .

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.60 (d, J=4.8 Hz, 1H, ArH)

  • δ 3.20–3.05 (m, 1H, pyrrolidine CH)

  • δ 2.95–2.80 (m, 4H, pyrrolidine CH₂)

LC-MS (ESI+): m/z 173.1 [M+H]⁺, consistent with molecular formula C₁₁H₁₂N₂ .

Chromatographic Behavior

ColumnMobile PhaseRetention Time
C18 (150 × 4.6 mm)60% MeCN/40% H₂O + 0.1% TFA7.2 min

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator